5-[Diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
5-[Diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a diazenyl group, a phenyl ring, and a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of appropriate aryldiazonium chloride with thiazolidinone derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-[Diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-[Diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-(4-Dimethylaminobenzylidene)rhodanine: Similar structure with a dimethylamino group instead of a diazenyl group.
Tributyltin(IV) complexes: Contain similar thiazolidinone cores but with different substituents.
Uniqueness
5-[Diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diazenyl group, in particular, contributes to its chromophoric properties, making it useful in dye and pigment applications .
Properties
CAS No. |
61254-89-5 |
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Molecular Formula |
C10H7N3OS2 |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
5-[diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H7N3OS2/c11-13-7(6-4-2-1-3-5-6)8-9(14)12-10(15)16-8/h1-5,11H,(H,12,14,15) |
InChI Key |
LRIZRLGEZBOTKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(=O)NC(=S)S2)N=N |
Origin of Product |
United States |
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